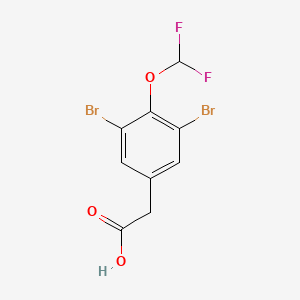

3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid

Description

3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid (CAS: 1804413-10-2) is a halogenated phenylacetic acid derivative characterized by bromine substitutions at the 3- and 5-positions of the phenyl ring and a difluoromethoxy group at the 4-position. This compound is primarily utilized in pharmaceutical research as a synthetic precursor for thyroid receptor (TR) ligands and metabolic regulators. Its synthesis involves palladium-catalyzed coupling reactions and demethylation steps, as demonstrated in derivatives like 3,5-dibromo-4-(4′-hydroxy-3′-isopropylphenoxy)phenylacetic acid, which is recrystallized from dichloromethane and light petroleum ether .

These structural features make it a candidate for modulating nuclear receptor activity, particularly in thyroid-related pathways .

Properties

IUPAC Name |

2-[3,5-dibromo-4-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2F2O3/c10-5-1-4(3-7(14)15)2-6(11)8(5)16-9(12)13/h1-2,9H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQROWPWOGUTQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(F)F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid typically involves the bromination of 4-(difluoromethoxy)phenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atoms in 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the phenyl ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenyl ring.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 3,5-diamino-4-(difluoromethoxy)phenylacetic acid or 3,5-dithiocyanato-4-(difluoromethoxy)phenylacetic acid can be formed.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. Its unique structure allows for the creation of novel drug candidates with improved efficacy and selectivity.

Industry: The compound is also utilized in material science for the development of advanced materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In drug development, it may act by inhibiting or modulating the activity of target enzymes, leading to therapeutic effects . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : The target compound serves as a versatile intermediate for TR ligands, with modifications (e.g., isopropyl or methyl groups) tailoring receptor affinity .

- Metabolic Advantages : Difluoromethoxy substitution offers a strategic advantage over methoxy or hydroxyl groups in evading rapid metabolism, a critical factor in drug design .

- Unanswered Questions: Limited data exist on its direct biological activity (e.g., MIC values, receptor binding constants), highlighting a need for targeted pharmacological studies.

Biological Activity

Overview

3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid is a halogenated aromatic compound notable for its unique structural features, which include both bromine and difluoromethoxy substituents. These characteristics contribute to its reactivity and potential biological activities, making it a compound of interest in medicinal chemistry and material science.

The compound's chemical structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atoms can be substituted by nucleophiles such as amines or thiols.

- Oxidation and Reduction : The compound can undergo oxidation or reduction reactions affecting the bromine atoms or the phenyl ring.

The biological activity of 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of halogens enhances its binding affinity, leading to modulation of enzymatic activity or disruption of protein interactions.

Research Findings

Recent studies have explored the compound's potential in various therapeutic contexts:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit antiproliferative effects against several cancer cell lines. For instance, Mannich bases derived from related compounds have demonstrated significant anticancer properties against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines, suggesting that 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid could have similar effects due to its structural similarities .

- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in disease pathways. Its unique structural features may allow it to act as a potent inhibitor, which is crucial for drug development .

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for further research in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

- A study on Mannich bases revealed their effectiveness as anticancer agents. These compounds showed significant cytotoxicity against various human cancer cell lines, indicating potential applications for 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid in oncology .

- Another investigation focused on the synthesis of fluorinated compounds and their pharmacological profiles. It was found that the introduction of fluorine atoms into aromatic systems often enhances biological activity, which could be applicable to 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid .

Comparative Analysis

To better understand the position of 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid within a broader context of similar compounds, a comparison table is provided below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid | Halogenated aromatic compound | Potential anticancer and anti-inflammatory effects |

| Ethyl 3,5-dibromo-4-(trifluoromethoxy)phenylacetate | Similar structure with trifluoromethoxy | Enhanced reactivity; studied for drug development |

| Mannich bases | Diverse structures with aminomethyl function | Notable anticancer and antibacterial activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.